REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[N:10]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I.C1(C)C=CC=CC=1>[N:9]1[N:10]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[CH:11]=[C:12]2[C:17]=1[CH:16]=[CH:15][CH:14]=[CH:13]2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Name
|
potassium phosphate
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
trans-dimethylcyclohexane-1,2-diamine
|
Quantity
|
0.365 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) iodide
|
Quantity
|
110 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water/ammonium hydroxide
|
Type
|
WASH
|
Details
|
The organic layer was washed with 0.5 N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-40% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N(C=C2C=CC=CC12)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.479 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |